molecular formula C21H32ClNO6 B4041295 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4041295
M. Wt: 429.9 g/mol
InChI Key: CXRMWGOYFMVXCY-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with chloro, ethyl, and phenoxy groups, and is combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3-ethylphenol, which is then reacted with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is further reacted with 3,5-dimethylpiperidine under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl}-1-butanamine
  • 1-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-4-methylpiperazine

Uniqueness

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of both chloro and ethyl groups on the phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2.C2H2O4/c1-4-17-12-18(5-6-19(17)20)23-10-9-22-8-7-21-13-15(2)11-16(3)14-21;3-1(4)2(5)6/h5-6,12,15-16H,4,7-11,13-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMWGOYFMVXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCN2CC(CC(C2)C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

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